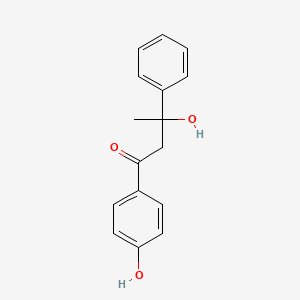

3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone

Vue d'ensemble

Description

3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone is an aromatic ketone with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of hydroxy groups attached to both phenyl rings and a butanone backbone, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone typically involves the condensation of appropriate phenolic and ketonic precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with acetophenone in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the overall production process.

Analyse Des Réactions Chimiques

Enzymatic Oxidation and Rearrangement

Vanillyl-alcohol oxidase (VAO) catalyzes stereospecific transformations of structurally similar 4-alkylphenols (Table 2 ):

| Substrate | Product(s) | Enzyme | Stereospecificity (e.e.) | Byproducts | Source |

|---|---|---|---|---|---|

| 4-n-propylphenol | 1-(4’-hydroxyphenyl)propanol | VAO | R-enantiomer (94%) | 32% 1-(4’-hydroxyphenyl)propene (cis/trans isomers) |

-

Key Observations :

Acid-Catalyzed Decomposition

Under strongly acidic conditions (e.g., H₂SO₄, HCl), the compound undergoes decomposition:

| Condition | Temperature | Major Products | Mechanism | Source |

|---|---|---|---|---|

| 2N H₂SO₄ | Reflux (100°C) | Isobutylene + phenolic derivatives | Acid-catalyzed retro-aldol cleavage |

-

Stability :

Photochemical and Thermal Isomerization

Exposure to UV light or heat induces isomerization:

| Isomer Type | Absorption Maxima (nm) | Coupling Constants (J) | Stability | Source |

|---|---|---|---|---|

| Cis-alkene | 251 | J = 11.2 Hz | Less stable | |

| Trans-alkene | 256 | J = 15.8 Hz | Dominant form |

Biotransformation in Mammalian Systems

Metabolic studies on analogous compounds reveal:

| Species | Primary Metabolites | Enzymes Involved | Excretion Pathway | Source |

|---|---|---|---|---|

| Rat | 4-(3,4-Dihydroxyphenyl)butan-2-one | Cytochrome P450 | Urinary (90% within 12h) |

Comparative Reaction Yields

Applications De Recherche Scientifique

Flavoring Agent

Natural Flavoring Substance

Raspberry ketone is primarily recognized as a natural flavoring agent in the food industry. It is used to impart a raspberry flavor in various products such as beverages, candies, and baked goods. The compound's sweet and fruity aroma makes it a popular choice among manufacturers seeking to enhance the sensory profile of their products.

Case Study: Food Industry Utilization

A study highlighted the efficiency of raspberry ketone in enhancing the flavor profile of beverages. The addition of this compound significantly improved consumer acceptance and preference for raspberry-flavored drinks compared to those without it .

Cosmetic Applications

Fragrance and Skin Care

Raspberry ketone is utilized in cosmetic formulations for its aromatic qualities. It is often included in perfumes, lotions, and creams due to its pleasant scent and potential skin benefits. The compound possesses antioxidant properties, which can help protect the skin from oxidative stress.

Case Study: Cosmetic Formulation

In a formulation study, raspberry ketone was incorporated into a moisturizing cream. The results indicated that the cream not only provided hydration but also enhanced skin elasticity and reduced signs of aging due to the antioxidant activity of the ketone .

Pharmaceutical Applications

Potential Therapeutic Uses

Research has indicated that raspberry ketone may have various health benefits, including anti-inflammatory and weight-loss properties. Preliminary studies suggest that it may aid in fat metabolism and reduce obesity-related complications.

Case Study: Weight Management Research

A clinical trial investigated the effects of raspberry ketone supplementation on weight loss among obese individuals. Participants who received raspberry ketone showed a statistically significant reduction in body weight and fat mass compared to the placebo group .

UV Protection

Light Stabilizers

Raspberry ketone has been identified as an effective UV filter due to its ability to absorb ultraviolet light within the range of 300 to 310 nm. This property makes it suitable for incorporation into sunscreens and other cosmetic products aimed at protecting the skin from harmful UV radiation.

Case Study: Sunscreen Efficacy

In a comparative study of sunscreen formulations, those containing raspberry ketone exhibited enhanced UV protection compared to formulations without it. The study concluded that incorporating this compound could improve the overall efficacy of sunscreen products .

Mécanisme D'action

The mechanism of action of 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and related cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone

- 3-Hydroxy-1-(4-hydroxyphenyl)-1-butanone

- 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-propanone

Uniqueness

3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it particularly valuable for various applications in research and industry.

Activité Biologique

3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone, also known as 4-hydroxyphenylbutanone, is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and other relevant biological activities based on diverse research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A notable study demonstrated its effectiveness against various odor-forming microorganisms, including Staphylococcus epidermidis, Corynebacterium xerosis, and Brevibacterium epidermidis. The compound's antimicrobial action was assessed using turbidimetric measurement methods, which established growth curves for the microorganisms in the presence and absence of the compound. The results indicated a marked inhibition of microbial growth, suggesting its potential use in cosmetic formulations as an antimicrobial agent .

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. According to data from PubChem, it is classified as causing serious eye irritation (H319) and may be harmful if swallowed (H302) or cause skin irritation (H315) . These findings underscore the importance of handling this compound with care in both laboratory and commercial applications.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

The antimicrobial action of this compound may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways. Further studies are needed to elucidate the exact mechanisms involved.

Propriétés

IUPAC Name |

3-hydroxy-1-(4-hydroxyphenyl)-3-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-16(19,13-5-3-2-4-6-13)11-15(18)12-7-9-14(17)10-8-12/h2-10,17,19H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFNCCGLRJJRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)O)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101233229 | |

| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887579-87-5 | |

| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887579-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-3-phenyl-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.